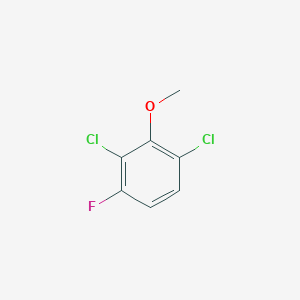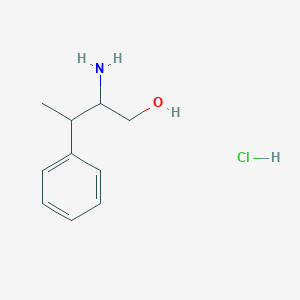
1-(2-Cloro-fenil)-5-furan-2-il-3-trifluorometil-1H-pirazol
Descripción general
Descripción
The compound “1-(2-Chloro-phenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as ketamine have been synthesized using a hydroxy ketone intermediate . The synthesis process typically involves multiple steps, including reaction with reagents, dehydration, oxidation, and rearrangement .
Aplicaciones Científicas De Investigación
Investigación Farmacológica
Este compuesto, perteneciente a los derivados de la chalcona, ha sido estudiado por sus propiedades farmacológicas. Las chalconas son conocidas por su amplio espectro de actividades biológicas, incluyendo efectos antimicrobianos, antifúngicos, antiinflamatorios y anticancerígenos . La presencia del grupo trifluorometil en este compuesto podría potencialmente mejorar estas propiedades, convirtiéndolo en un candidato para el desarrollo de fármacos y aplicaciones terapéuticas.
Ciencia Ambiental
El impacto ambiental de compuestos similares, particularmente aquellos con grupos clorofenilo, ha sido objeto de estudio. Se examinan a menudo por su persistencia en el medio ambiente y su potencial como contaminantes ambientales. La investigación sobre la biodegradación y desintoxicación de estos compuestos es crucial para comprender sus efectos ambientales a largo plazo .
Bioquímica
En bioquímica, se puede estudiar la interacción del compuesto con los sistemas biológicos. Por ejemplo, los derivados de este compuesto han sido investigados por sus efectos sobre las respuestas al estrés en las células cancerosas, lo que podría conducir a conocimientos sobre la biología tumoral y las estrategias de tratamiento .
Agricultura
Si bien no es evidente la aplicación directa de este compuesto en la agricultura, sus análogos estructurales, particularmente los pesticidas organoclorados, se han utilizado ampliamente en el pasado. La investigación actual puede centrarse en el análisis de residuos de estos compuestos en suelos agrícolas y sus efectos a largo plazo sobre la calidad del suelo y la seguridad de los cultivos .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities
Mode of Action
The compound’s interaction with its targets could involve binding to active sites, leading to conformational changes that affect the targets’ function .
Biochemical Pathways
Based on its potential antileishmanial and antimalarial activities, it can be inferred that the compound may interfere with essential biochemical pathways in leishmania and plasmodium species .
Result of Action
Given its potential antileishmanial and antimalarial activities, it can be inferred that the compound may lead to the death of the pathogens by disrupting their essential biochemical processes .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O/c15-9-4-1-2-5-10(9)20-11(12-6-3-7-21-12)8-13(19-20)14(16,17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEULIMFQVSHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726645 | |
| Record name | 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437711-24-5 | |
| Record name | 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)

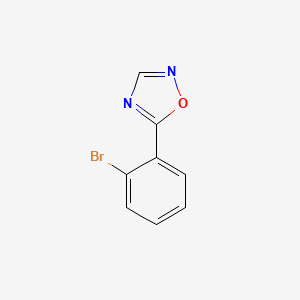
![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)
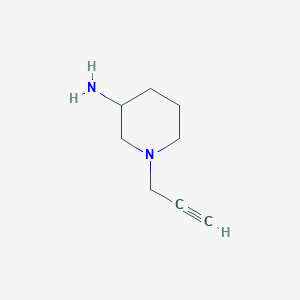
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)

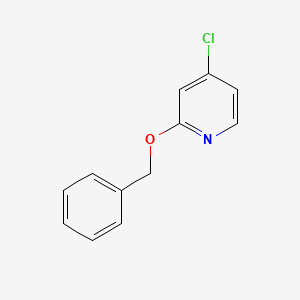

![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)

